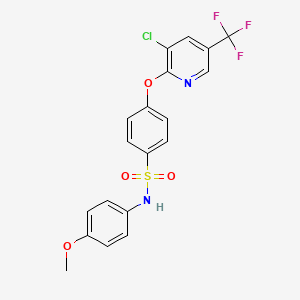

4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-methoxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF3N2O4S/c1-28-14-4-2-13(3-5-14)25-30(26,27)16-8-6-15(7-9-16)29-18-17(20)10-12(11-24-18)19(21,22)23/h2-11,25H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMIUXMGJVSNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₇ClF₃N₂O₂S

- Molecular Weight : 323.10 g/mol

- Melting Point : 90-92ºC

- Boiling Point : 353.6ºC at 760 mmHg

- Density : 1.517 g/cm³

- LogP : 5.3629

Sulfonamides, including this compound, typically exert their biological effects through inhibition of bacterial folate synthesis. The presence of the trifluoromethyl and chloro substituents enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against various pathogens.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-methoxyphenyl)benzenesulfonamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 62.5 - 125 μM |

Cardiovascular Effects

A study utilizing isolated rat heart models demonstrated that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. The compound was shown to decrease perfusion pressure in a time-dependent manner, indicating a potential for cardiovascular modulation.

| Compound | Effect on Perfusion Pressure |

|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased |

| Control | Stable |

Study on Cardiovascular Activity

In a controlled experiment, the effects of various sulfonamide derivatives were evaluated on coronary resistance and perfusion pressure. The results indicated that the tested compound significantly reduced both parameters compared to controls, suggesting a vasodilatory effect likely mediated through calcium channel interactions.

Antimicrobial Efficacy Case

Another study assessed the antimicrobial efficacy of related sulfonamides against resistant strains of bacteria. The findings highlighted that compounds with similar structural motifs exhibited potent bactericidal activity, supporting their potential use in treating resistant infections.

Pharmacokinetic Profile

Pharmacokinetic studies using computational models indicate favorable absorption characteristics for the compound. It is predicted to have high gastrointestinal absorption and moderate blood-brain barrier permeability.

| Parameter | Value |

|---|---|

| Absorption | High |

| Blood-Brain Barrier | Moderate |

| CYP Inhibition | CYP1A2, CYP2C19 |

Q & A

Q. What are the key functional groups and structural features of 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-methoxyphenyl)benzenesulfonamide, and how do they influence reactivity?

The compound contains a sulfonamide core, a 3-chloro-5-(trifluoromethyl)pyridinyl ether moiety, and a 4-methoxyphenyl substituent. The sulfonamide group (-SO₂NH-) enables hydrogen bonding and potential biological interactions, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability. The chloro and methoxy substituents influence electronic effects, directing reactivity in substitution or coupling reactions .

Q. What synthetic methodologies are typically employed to prepare sulfonamide derivatives like this compound?

A common approach involves coupling a sulfonyl chloride intermediate with an amine under basic conditions (e.g., using K₂CO₃ or NEt₃ in CH₂Cl₂). For example, describes a method where O-benzyl hydroxylamine reacts with p-trifluoromethyl benzoyl chloride in dichloromethane with K₂CO₃ as a base, achieving an 89% yield. Precise temperature control (0°C during addition) and argon purging are critical to minimize side reactions .

Q. What safety precautions are essential when handling this compound in the laboratory?

Hazard assessments should address mutagenicity risks (e.g., Ames testing for related anomeric amides), volatility of chlorinated solvents (CH₂Cl₂), and decomposition under heat. Personal protective equipment (PPE), fume hoods, and protocols for waste disposal (e.g., quenching reactive intermediates) are mandatory. Mutagenicity data suggest risks comparable to benzyl chloride, requiring stringent ventilation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Reaction optimization may include:

- Solvent selection : Polar aprotic solvents like CH₃CN or DMF could enhance solubility of intermediates.

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) might facilitate coupling steps for the pyridinyl ether moiety.

- Workup refinement : Sequential washes with diethyl ether and water (as in ) reduce byproduct carryover.

- In-line monitoring : Techniques like HPLC or LC-MS can track reaction progress and identify bottlenecks .

Q. What analytical techniques are most effective for structural elucidation and purity assessment?

- NMR : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., pyridinyl vs. benzenesulfonamide shifts).

- XRD : Single-crystal X-ray diffraction (as in ) resolves stereoelectronic effects of the CF₃ group.

- HRMS : High-resolution mass spectrometry validates molecular formula, especially for halogenated derivatives.

- DSC/TGA : Differential scanning calorimetry assesses thermal stability, critical for storage protocols .

Q. How do contradictory data on biological activity (e.g., enzyme inhibition vs. off-target effects) arise, and how can they be resolved?

Discrepancies may stem from assay conditions (e.g., buffer pH affecting sulfonamide ionization) or impurity profiles. Mitigation strategies include:

- Orthogonal assays : Validate enzyme inhibition (e.g., acps-pptase) via isothermal titration calorimetry (ITC) and fluorescence polarization.

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity.

- Structural analogs : Compare activity of derivatives lacking the methoxyphenyl group to isolate pharmacophore contributions .

Methodological Considerations

- Reaction Scale-Up : highlights challenges in scaling reactions (e.g., exothermicity during acyl chloride addition). Use jacketed reactors for temperature control and incremental reagent addition.

- Data Reproducibility : Document solvent lot variability (e.g., H₂O content in CH₂Cl₂) and reagent sources (e.g., O-benzyl hydroxylamine purity varies by supplier) .

- Computational Modeling : DFT calculations can predict sites of electrophilic attack on the pyridinyl ring, guiding synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.